molecular formula C12H8F2N2O B11764022 4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile CAS No. 87388-20-3

4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B11764022
CAS No.: 87388-20-3
M. Wt: 234.20 g/mol
InChI Key: BFPDNOLIFQLHFE-UHFFFAOYSA-N
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Description

4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile: is an organic compound that features a pyrrole ring substituted with a difluoromethoxyphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an amine and a diketone.

    Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of the pyrrole ring with a difluoromethoxybenzene derivative under suitable conditions, such as the use of a base and a solvent like dimethylformamide.

    Addition of the Carbonitrile Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the carbonitrile group.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group under basic conditions.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds:

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving pyrrole-containing biomolecules.

Medicine:

    Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins or enzymes. The carbonitrile group can form hydrogen bonds with active site residues, facilitating binding and activity. The pyrrole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 4-(Difluoromethoxy)phenyl isocyanate
  • 4-(Difluoromethoxy)phenyl isothiocyanate
  • 4-(Difluoromethoxy)phenylamine

Comparison:

  • 4-(Difluoromethoxy)phenyl isocyanate: This compound contains an isocyanate group instead of a carbonitrile group, making it more reactive and suitable for different types of chemical reactions.
  • 4-(Difluoromethoxy)phenyl isothiocyanate: The isothiocyanate group imparts different reactivity and biological activity compared to the carbonitrile group.
  • 4-(Difluoromethoxy)phenylamine: The amine group in this compound makes it more basic and nucleophilic, leading to different chemical and biological properties.

Properties

CAS No.

87388-20-3

Molecular Formula

C12H8F2N2O

Molecular Weight

234.20 g/mol

IUPAC Name

4-[2-(difluoromethoxy)phenyl]-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H8F2N2O/c13-12(14)17-11-4-2-1-3-9(11)10-7-16-6-8(10)5-15/h1-4,6-7,12,16H

InChI Key

BFPDNOLIFQLHFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2C#N)OC(F)F

Origin of Product

United States

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